Cas no 13278-32-5 (2-(2-methoxyphenyl)aminobenzoic acid)

2-(2-Methoxyphenyl)aminobenzoic acid is a synthetic organic compound characterized by its benzoic acid core substituted with a 2-methoxyphenylamino group. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its methoxy and amino functional groups enhance reactivity, enabling selective modifications for targeted applications. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic workflows. Its well-defined molecular architecture allows for precise control in reactions, particularly in the development of heterocyclic compounds or specialized dyes. High purity grades are available to meet rigorous research and industrial requirements.
2-(2-methoxyphenyl)aminobenzoic acid structure
13278-32-5 structure
Product Name:2-(2-methoxyphenyl)aminobenzoic acid
CAS No:13278-32-5
MF:C14H13NO3
MW:243.257923841476
CID:150930
PubChem ID:202774
Update Time:2025-10-10

2-(2-methoxyphenyl)aminobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((2-Methoxyphenyl)amino)benzoic acid
    • 2-(2-methoxyanilino)benzoic acid
    • Benzoic acid,2-[(2-methoxyphenyl)amino]-
    • 2-[(2-methoxyphenyl)amino]benzoic acid
    • 2'-Methoxy-diphenylamin-carbonsaeure-(2)
    • 2'-methoxydiphenylamine-2-carboxylic acid
    • Anthranilic acid,N-(2-methoxyphenyl)
    • Anthranilic acid,N-o-anisyl
    • N-(2-Methoxyphenyl)anthranilic acid
    • N-(2-Methoxy-phenyl)-anthranilsaeure
    • N-(o-methoxyphenyl)anthranilic acid
    • N-o-Anisylanthranilic acid
    • 2-[(2-METHOXYPHENYL)AMINO]-BENZOIC ACID
    • 13278-32-5
    • WM5
    • Benzoic acid, 2-[(2-methoxyphenyl)amino]-
    • Anthranilic acid, N-(2-methoxyphenyl)-
    • 2-[(2-METHOXYPHENYL)AMINO]-BENZOICACID
    • EN300-101415
    • 2-(2-methoxyphenylamino)benzoic acid
    • BDBM50385709
    • 2-((2-Methoxyphenyl)amino)benzoicacid
    • AKOS003666054
    • DTXSID10157791
    • Oprea1_281587
    • PD119845
    • SB80875
    • SCHEMBL4246571
    • 4-14-00-01026 (Beilstein Handbook Reference)
    • Z57473638
    • CHEMBL2043299
    • BRN 0657717
    • 2-(2-Methoxyanilino)benzoic acid #
    • Anthranilic acid, N-o-anisyl-
    • 2-(2-methoxyphenyl)aminobenzoic acid
    • Inchi: 1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17)
    • InChI Key: FPIMZRVJKYCPAX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1NC1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 243.09000
  • Monoisotopic Mass: 243.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.266
  • Boiling Point: 399.3°Cat760mmHg
  • Flash Point: 195.3°C
  • Refractive Index: 1.64
  • PSA: 58.56000
  • LogP: 3.21000

2-(2-methoxyphenyl)aminobenzoic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(2-methoxyphenyl)aminobenzoic acid Related Literature

Additional information on 2-(2-methoxyphenyl)aminobenzoic acid

2-(2-Methoxyphenyl)aminobenzoic Acid: A Comprehensive Overview

2-(2-Methoxyphenyl)aminobenzoic acid (CAS No. 13278-32-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(o-anisidino)benzoic acid, is characterized by its unique molecular structure, which includes a benzoic acid moiety and a 2-methoxyphenyl group linked through an amino bridge. The combination of these functional groups endows the compound with a range of biological activities and potential therapeutic applications.

The chemical structure of 2-(2-methoxyphenyl)aminobenzoic acid can be represented as C14H13NO3. The presence of the methoxy group on the phenyl ring and the amino group attached to the benzoic acid moiety contributes to its solubility and reactivity, making it an attractive candidate for various chemical and biological studies. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, facilitating its widespread use in research laboratories and industrial settings.

In the realm of medicinal chemistry, 2-(2-methoxyphenyl)aminobenzoic acid has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and anti-cancer properties. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-methoxyphenyl)aminobenzoic acid could effectively inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This finding suggests that these derivatives may have therapeutic potential in treating inflammatory diseases such as arthritis.

Beyond its anti-inflammatory properties, 2-(2-methoxyphenyl)aminobenzoic acid has also shown promise in cancer research. A 2020 study published in Cancer Research reported that certain derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a valuable candidate for further preclinical and clinical evaluation.

The pharmacokinetic properties of 2-(2-methoxyphenyl)aminobenzoic acid have also been studied to assess its suitability as a drug candidate. Research has indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic effects. Additionally, the compound is metabolized primarily through hepatic pathways, with minimal renal excretion, reducing the risk of nephrotoxicity.

In terms of safety and toxicity, preclinical studies have shown that 2-(2-methoxyphenyl)aminobenzoic acid exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, further toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials. These studies typically involve assessing acute and chronic toxicity, genotoxicity, and carcinogenicity to provide a comprehensive understanding of the compound's safety profile.

The synthetic routes for producing 2-(2-methoxyphenyl)aminobenzoic acid have been extensively explored to optimize yield and purity. One common approach involves the reaction of 2-methoxyaniline with benzoyl chloride followed by hydrolysis to obtain the desired product. Alternative methods include microwave-assisted synthesis and catalytic hydrogenation techniques, which offer improved efficiency and reduced environmental impact. These synthetic advancements have facilitated the large-scale production of 2-(2-methoxyphenyl)aminobenzoic acid, making it more accessible for both research and industrial applications.

In conclusion, 2-(2-methoxyphenyl)aminobenzoic acid (CAS No. 13278-32-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases. As more studies are conducted, it is likely that this compound will play an increasingly important role in advancing our understanding of medicinal chemistry and pharmaceutical science.

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